1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate
Description
1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate is a tetrahydro-beta-carboline (THβC) derivative characterized by a trifluoromethylphenyl substituent at the 1-position and an acetate salt form of the carboxylic acid group at position 2. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing moiety, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. The acetate salt improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
acetic acid;1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H15F3N2O2.C2H4O2/c2*20-19(21,22)11-5-3-4-10(8-11)16-17-13(9-15(24-16)18(25)26)12-6-1-2-7-14(12)23-17;1-2(3)4/h2*1-8,15-16,23-24H,9H2,(H,25,26);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRDMHQRQDNTHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)C(F)(F)F)C(=O)O.C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H34F6N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This group is often involved in the trifluoromethylation of carbon-centered radical intermediates.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities.
Biochemical Analysis
Biochemical Properties
1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate plays a crucial role in biochemical reactions due to its unique structure. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, including DNA and proteins, potentially leading to modifications in their structure and function.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, the compound can affect gene expression and cellular metabolism. Additionally, it has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as topoisomerase II, which is crucial for DNA replication and repair. By inhibiting this enzyme, the compound can induce DNA damage, leading to cell cycle arrest and apoptosis. Additionally, the compound can bind to nuclear receptors, modulating the transcription of target genes involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are particularly evident in in vitro studies using cancer cell lines.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound has been shown to have minimal toxic effects, while at higher doses, it can induce significant toxicity, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects without causing adverse effects. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also lead to the formation of reactive intermediates, which can have additional biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its lipophilicity. The compound can readily cross cell membranes and accumulate in lipid-rich tissues. It interacts with transporters such as P-glycoprotein, which can affect its distribution and excretion. The compound’s distribution is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The compound’s activity in the nucleus is crucial for its effects on gene expression and cell cycle regulation.
Biological Activity
1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate is a compound of significant interest in pharmacology due to its diverse biological activities. This beta-carboline derivative belongs to a class of compounds that have been extensively studied for their potential therapeutic applications. The following sections explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
Beta-carbolines are known for their wide range of biological activities, including:
- Antimalarial Activity : Certain tetrahydro-beta-carbolines exhibit potent antimalarial effects against Plasmodium falciparum, the causative agent of malaria. Research has highlighted the potential of these compounds in overcoming drug resistance associated with traditional treatments .
- Antitumor Activity : Studies indicate that beta-carboline derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study reported that specific beta-carboline derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines .
- Neuroprotective Effects : Some beta-carbolines have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. They may exert their effects by modulating neurotransmitter systems and reducing oxidative stress .
- Antiparasitic Activity : The compound has been evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. It displayed significant trypanocidal activity with low cytotoxicity towards mammalian cells, indicating a favorable therapeutic index .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many beta-carbolines act as inhibitors of key enzymes involved in disease processes. For example, they may inhibit phosphodiesterase (PDE) enzymes, which play a role in cellular signaling pathways related to cancer and inflammation .
- Receptor Modulation : These compounds can interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmission and providing neuroprotective effects .
- Oxidative Stress Reduction : Beta-carbolines may enhance antioxidant defenses within cells, thereby protecting against oxidative damage associated with various diseases .
Case Study 1: Antimalarial Activity
A study conducted on a series of tetrahydro-beta-carbolines demonstrated their efficacy against drug-resistant strains of Plasmodium falciparum. The lead compound showed an IC50 value significantly lower than that of traditional antimalarials like chloroquine, suggesting its potential as a new therapeutic agent .
Case Study 2: Antitumor Effects
In vitro studies on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The compound was shown to activate caspase pathways leading to programmed cell death while sparing normal cells .
Table 1: Biological Activities of Beta-Carboline Derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its beta-carboline core, which is known for its diverse biological activities. The presence of the trifluoromethyl group significantly enhances its lipophilicity and biological activity. The molecular formula of the compound is , with a molecular weight of approximately 352.8 g/mol.
Anticancer Activity
Research has indicated that derivatives of beta-carboline compounds exhibit significant anticancer properties. In one study, various derivatives were tested against a panel of tumor cell lines using MTT assays. The results demonstrated that specific modifications at the indole ring could enhance anticancer efficacy while maintaining low toxicity levels toward normal cells.
Antiviral Properties
The compound has also been evaluated for antiviral activity. A study screened several pyridoindole derivatives for their effectiveness against viral strains such as Vesicular Stomatitis Virus (VSV). Modifications at specific positions on the indole ring were found to enhance antiviral efficacy without increasing cytotoxicity.
Neuroprotective Effects
Beta-carbolines have been studied for their neuroprotective effects. The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Research indicates that such compounds can modulate neurotransmitter systems and exhibit antioxidant properties .
Table 2: Synthesis Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Tryptamine + Trifluoromethylbenzaldehyde | Acidic medium | Intermediate beta-carboline derivative |
| 2 | Intermediate + Acetic anhydride | Reflux | Target compound |
Case Study 1: Anticancer Activity Assessment
In a comprehensive study focusing on anticancer properties, researchers evaluated several derivatives of beta-carbolines against various cancer cell lines. The study highlighted that specific structural modifications could lead to significant inhibition of cancer cell proliferation while exhibiting minimal toxicity toward normal cells.
Case Study 2: Antiviral Screening
A screening study assessed the antiviral activity of pyridoindole derivatives against VSV-S in Vero cells. The findings suggested that certain modifications could enhance antiviral efficacy without increased cytotoxicity, indicating the potential for these compounds in therapeutic applications against viral infections .
Comparison with Similar Compounds
Structural Modifications at the 1-Position
The 1-position substituent significantly influences the physicochemical and pharmacological properties of THβC derivatives. Key analogs include:
Key Observations :
Physicochemical Properties
Solubility :
NMR Spectral Shifts :
- The -CF₃ group in the target compound would produce distinct ¹⁹F NMR signals (absent in other analogs) and deshielded aromatic protons in ¹H NMR due to electron withdrawal.
- Carboxylic acid protons (δ ~10–11 ppm in DMSO-d₆) are replaced by acetate protons (δ ~1.5–2.5 ppm) in the target compound .
Preparation Methods
Starting Materials and Key Intermediate Preparation
- Tryptophan or Tryptamine Derivatives : The synthesis typically begins with racemic or enantiomerically pure tryptophan or tryptamine as the core indole-containing substrate due to its availability and reactivity in forming the beta-carboline scaffold.
- 3-(Trifluoromethyl)benzaldehyde : This aldehyde provides the trifluoromethylphenyl substituent at the 1-position of the beta-carboline ring system.
Pictet-Spengler Reaction for Core Tetrahydro-beta-carboline Formation
The critical step in synthesizing the tetrahydro-beta-carboline core is the Pictet-Spengler reaction , which involves acid-catalyzed condensation of tryptamine (or tryptophan derivatives) with an aldehyde, followed by cyclization:
-
- Acid catalysts such as trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄) are used to promote iminium ion formation and cyclization.
- Solvents commonly employed include dichloromethane (DCM), methanol, or water.
- Reaction times typically range from 18 to 24 hours at room temperature or slightly elevated temperatures.
-
- Formation of an iminium ion intermediate by condensation of the aldehyde with the amine group of tryptamine.
- Intramolecular electrophilic aromatic substitution at the C-2 position of the indole ring leading to cyclization.
- Formation of the tetrahydro-beta-carboline intermediate, often as a mixture of diastereomers.
-
- Electron-withdrawing groups on the aldehyde, such as trifluoromethyl, generally improve yields of the tetrahydro-beta-carboline intermediates.
- Diastereomeric mixtures (cis/trans) are often formed and may require chromatographic separation.
Esterification and Acetate Formation
- The carboxylic acid group at the 3-position of the tetrahydro-beta-carboline can be converted into the acetate ester.
Typical esterification methods include:
- Treatment with acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.
- Alternatively, direct acetylation of the carboxylic acid using acetic acid under reflux with acid catalysis.
Purification is achieved by recrystallization or column chromatography.
Coupling and Functional Group Modifications
For further functionalization, the carboxylic acid or ester group can be activated using coupling agents such as:
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
- Hydroxybenzotriazole (HOBt)
These reagents facilitate amide bond formation if needed, or modification of the acetate group.
Representative Synthetic Procedure (Based on Literature)
Research Findings and Optimization Notes
- Catalyst Selection : Trifluoroacetic acid is favored for its strong acidity and volatility, facilitating easy removal post-reaction without harsh conditions.
- Solvent Effects : Dichloromethane and methanol are commonly used; methanol can sometimes lead to side reactions, while DCM provides better selectivity and cleaner products.
- Temperature and Time : Room temperature to mild heating (up to 40°C) over 18-24 hours ensures high conversion without decomposition.
- Diastereomeric Control : Separation of cis/trans isomers can be achieved by flash chromatography; the trans isomer is often more stable and biologically active.
- Oxidative Conditions : For some beta-carboline derivatives, oxidative dehydrogenation can be applied post-Pictet-Spengler to obtain fully aromatic beta-carbolines, but for tetrahydro derivatives like the target compound, this step is omitted.
Summary Table of Preparation Parameters
Q & A
Basic: What are the established synthetic routes for preparing 1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate?
The synthesis of β-carboline derivatives typically involves Pictet-Spengler condensation between tryptophan derivatives and aldehydes/ketones under acidic conditions . For this compound:
Step 1 : React L-tryptophan with 3-(trifluoromethyl)benzaldehyde in a polar solvent (e.g., methanol) under reflux with catalytic HCl to form the tetrahydro-β-carboline core.
Step 2 : Carboxylic acid protection/deprotection may be required, followed by acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).
Purification : Recrystallize from hot methanol/ethyl acetate mixtures or use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH).
Key Considerations : Monitor stereochemistry at C3 (critical for biological activity) via chiral HPLC or X-ray crystallography .
Basic: How is the stereochemistry of the C3 position validated in this compound?
Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
X-ray Crystallography : Resolve absolute configuration by analyzing crystal structures (requires high-purity crystals).
NMR Analysis : Compare coupling constants (e.g., -values for C3-H and adjacent protons) with known β-carboline derivatives .
Basic: What physicochemical properties are critical for stability assessment during storage?
Hygroscopicity : The acetate salt may absorb moisture; store under inert gas (argon) in sealed containers.
Thermal Stability : Conduct TGA/DSC to determine decomposition temperature (β-carbolines typically degrade above 200°C) .
pH Sensitivity : Test solubility and stability in buffers (pH 1–12) via HPLC-UV over 24–72 hours.
Advanced: How can conflicting literature data on biological activity be resolved?
Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels for kinase assays).
Metabolite Screening : Use LC-MS to rule out off-target interactions or metabolite interference .
Structural Confirmation : Re-evaluate compound purity (>98% by HPLC) and stereochemistry, as impurities or racemization may skew results .
Advanced: What computational methods predict the binding affinity of this compound to serotonin receptors?
Docking Studies : Use AutoDock Vina with 5-HT receptor crystal structures (PDB: 6WGT) to identify key interactions (e.g., hydrogen bonding with Trp358).
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
QSAR Models : Train models on β-carboline derivatives with known IC50 values to predict selectivity .
Advanced: How are contradictory NMR spectral assignments addressed?
2D NMR : Use - HSQC and HMBC to resolve overlapping signals (e.g., aromatic protons in the trifluoromethylphenyl group) .
Isotopic Labeling : Synthesize -labeled analogs to trace carbon connectivity.
Comparative Analysis : Cross-reference with β-carboline databases (e.g., PubChem) for chemical shift patterns .
Advanced: What strategies optimize yield in large-scale synthesis without compromising stereopurity?
Flow Chemistry : Implement continuous-flow reactors for precise control of reaction parameters (temperature, residence time).
Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-phosphoric acids) to enhance enantiomeric excess (>95%) .
In Situ Monitoring : Employ PAT tools (e.g., ReactIR) to track intermediate formation and adjust conditions dynamically.
Advanced: How does the trifluoromethyl group influence pharmacokinetic properties?
Lipophilicity : Measure logP (octanol/water) to assess membrane permeability (CF3 groups increase logP by ~1 unit) .
Metabolic Stability : Perform microsomal assays (human liver microsomes) to evaluate oxidation resistance.
Protein Binding : Use SPR or equilibrium dialysis to quantify binding to serum albumin (CF3 may enhance binding via hydrophobic interactions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
